molecular formula C12H19NO B15243450 2-{[(3-Methylbutan-2-yl)amino]methyl}phenol

2-{[(3-Methylbutan-2-yl)amino]methyl}phenol

Cat. No.: B15243450
M. Wt: 193.28 g/mol
InChI Key: IBENZXMAEDANTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Methylbutan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C12H19NO It is a phenolic compound with an aminoalkyl substituent, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methylbutan-2-yl)amino]methyl}phenol typically involves the reaction of 3-methylbutan-2-amine with a phenolic compound under controlled conditions. One common method is the Mannich reaction, where the amine reacts with formaldehyde and phenol to form the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Methylbutan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated and nitrated phenolic derivatives.

Scientific Research Applications

2-{[(3-Methylbutan-2-yl)amino]methyl}phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(3-Methylbutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminoalkyl substituent can interact with biological receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2,3-dimethylbutan-2-yl)aniline
  • N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
  • N-(2,3-dimethylbutan-2-yl)-3-methylaniline

Uniqueness

2-{[(3-Methylbutan-2-yl)amino]methyl}phenol is unique due to its specific structural features, such as the presence of both a phenolic hydroxyl group and an aminoalkyl substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-[(3-methylbutan-2-ylamino)methyl]phenol

InChI

InChI=1S/C12H19NO/c1-9(2)10(3)13-8-11-6-4-5-7-12(11)14/h4-7,9-10,13-14H,8H2,1-3H3

InChI Key

IBENZXMAEDANTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1=CC=CC=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.